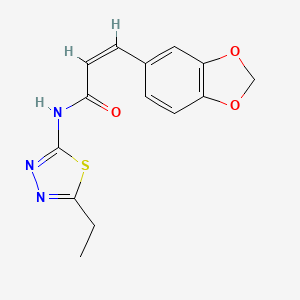
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C14H13N3O3S and its molecular weight is 303.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide , a derivative of thiadiazole and benzodioxole, exhibits a range of biological activities that are of significant interest in medicinal chemistry. Thiadiazoles are known for their versatile pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound based on available literature.
Chemical Structure and Properties
The compound features a thiadiazole ring , which enhances its lipophilicity and ability to penetrate biological membranes. The presence of the benzodioxole moiety contributes to its potential pharmacological effects. The molecular formula is represented as follows:
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole structures demonstrate significant antibacterial and antifungal activities. For instance, a review highlighted the efficacy of various thiadiazole derivatives against resistant strains of bacteria and fungi .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Thiadiazole A | Antibacterial | |
| Thiadiazole B | Antifungal | |
| This compound | Potentially Antimicrobial |
Anti-inflammatory Activity
Studies have shown that thiadiazoles exhibit anti-inflammatory properties by inhibiting various pathways involved in inflammation. For example, compounds derived from thiadiazoles have been reported to inhibit nitric oxide synthase (NOS), leading to reduced inflammation . The specific compound may exert similar effects due to its structural characteristics.
Case Study:
A study by S. Maddila et al. demonstrated that certain thiadiazole derivatives significantly reduced paw edema in animal models compared to standard anti-inflammatory drugs like indomethacin .
Anticancer Activity
Thiadiazole derivatives have been recognized for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Thiadiazole C | Breast Cancer | Induction of Apoptosis | |
| Thiadiazole D | Lung Cancer | Cell Cycle Arrest | |
| This compound | Potentially Anticancer |
Structure–Activity Relationship (SAR)
The biological activity of thiadiazoles is often correlated with their chemical structure. Modifications at various positions on the thiadiazole ring can significantly affect their potency and selectivity against different biological targets .
Key Findings:
- Substituents: Electron-withdrawing groups generally enhance antimicrobial activity.
- Ring Modifications: Alterations in the thiadiazole ring can improve anti-inflammatory effects.
属性
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-2-13-16-17-14(21-13)15-12(18)6-4-9-3-5-10-11(7-9)20-8-19-10/h3-7H,2,8H2,1H3,(H,15,17,18)/b6-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELGBXFLBXTREY-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)/C=C\C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














